molecular formula C25H27NO7S B555084 H-Asp(OBzl)-OBzl.TosOH CAS No. 2886-33-1

H-Asp(OBzl)-OBzl.TosOH

Cat. No.: B555084
CAS No.: 2886-33-1
M. Wt: 485.6 g/mol
InChI Key: HLMUYZYLPUHSNV-NTISSMGPSA-N
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Description

H-Asp(OBzl)-OBzlTosOH is a chemical compound that belongs to the class of amino acid derivatives It is characterized by the presence of a dibenzyl group, an amino group, and a succinate moiety, along with a 4-methylbenzenesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Asp(OBzl)-OBzl.TosOH typically involves the reaction of dibenzyl 2-aminosuccinate with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonate ester. The reaction conditions generally include maintaining the reaction mixture at a low temperature to prevent side reactions and ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to control the reaction parameters precisely. The process may also include purification steps, such as recrystallization or chromatography, to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

H-Asp(OBzl)-OBzl.TosOH can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The sulfonate group can be substituted with other nucleophiles, such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

H-Asp(OBzl)-OBzl.TosOH has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein modification.

    Industry: It may be used in the production of specialty chemicals or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of H-Asp(OBzl)-OBzl.TosOH involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved can include binding to active sites, altering enzyme activity, or modifying protein structures.

Comparison with Similar Compounds

Similar Compounds

  • (s)-Diallyl 2-aminosuccinate 4-methylbenzenesulfonate
  • 4-(2-amino-2-oxoethyl) phenyl 4-methylbenzenesulfonate

Uniqueness

H-Asp(OBzl)-OBzl.TosOH is unique due to its specific structural features, such as the dibenzyl group and the succinate moiety. These features confer distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and medicinal chemistry.

Properties

CAS No.

2886-33-1

Molecular Formula

C25H27NO7S

Molecular Weight

485.6 g/mol

IUPAC Name

[(2S)-1,4-dioxo-1,4-bis(phenylmethoxy)butan-2-yl]azanium;4-methylbenzenesulfonate

InChI

InChI=1S/C18H19NO4.C7H8O3S/c19-16(18(21)23-13-15-9-5-2-6-10-15)11-17(20)22-12-14-7-3-1-4-8-14;1-6-2-4-7(5-3-6)11(8,9)10/h1-10,16H,11-13,19H2;2-5H,1H3,(H,8,9,10)/t16-;/m0./s1

InChI Key

HLMUYZYLPUHSNV-NTISSMGPSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)CC(C(=O)OCC2=CC=CC=C2)N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)COC(=O)C[C@@H](C(=O)OCC2=CC=CC=C2)[NH3+]

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)COC(=O)CC(C(=O)OCC2=CC=CC=C2)[NH3+]

2886-33-1

Pictograms

Irritant

Synonyms

2886-33-1; h-asp(obzl)-obzltosoh; H-Asp(OBzl)-OBzl.TosOH; (s)-dibenzyl2-aminosuccinate4-methylbenzenesulfonate; l-asparticaciddibenzylestertosylate; SBB058098; L-Asparticaciddibenzylesterp-toluenesulfonatesalt; H-Asp(OBzl)-OBzl.Tos; L-Asparticaciddibenzylesterp-toluenesulfonate; H-Asp(OBzl)-OBzlinvertedexclamationmarkcurrencyTosOH; L-Asparticaciddibenzylester4-toluenesulfonate; diphenylmethyl(2S)-2-aminobutane-1,4-dioate,4-methylbenzenesulfonicacid; PubChem18995; Asp(OBzl)-OBzl?TosOH; H-Asp(OBzl)-OBzlosOH; AC1MDB4E; Maybridge1_003976; H-Asp(OBzl)-OBzl.Tos-OH; 459887_ALDRICH; C25H27NO7S; SCHEMBL5396953; Jsp005508; CTK1A1883; HMS552M16; HLMUYZYLPUHSNV-NTISSMGPSA-N

Origin of Product

United States

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